molecular formula C11H14N4 B8456786 4-(4-methyl-1H-imidazol-1-yl)-2-aminomethylaniline

4-(4-methyl-1H-imidazol-1-yl)-2-aminomethylaniline

Cat. No. B8456786
M. Wt: 202.26 g/mol
InChI Key: ACGGARWAVQKFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-1H-imidazol-1-yl)-2-aminomethylaniline is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-methyl-1H-imidazol-1-yl)-2-aminomethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methyl-1H-imidazol-1-yl)-2-aminomethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(aminomethyl)-4-(4-methylimidazol-1-yl)aniline

InChI

InChI=1S/C11H14N4/c1-8-6-15(7-14-8)10-2-3-11(13)9(4-10)5-12/h2-4,6-7H,5,12-13H2,1H3

InChI Key

ACGGARWAVQKFFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=C(C=C2)N)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-(4-methyl-1H-imidazol-1-yl)-2-cyanoaniline (15.5 g; 78.2 mmol) dissolved in 10% NH3/methanol was added Raney-Nichel (5 g), the resulting mixture was hydrogenated at 60° C., at an hydrogen pressure of 60 bar, for 24 hours. The nitrogen purged reaction mixture was filtered on celite, the cake was washed with methanol and the combined filtrate and washings evaporated. The residue was purified by column chromatography over silica gel (DCM/MeOH/2M NH3, 85:10:5) evaporation of the combined appropriate fractions afforded the pure titled product as yellow-orange solid (12.9 g, 82%). C11H14N4, MW: 202.26; 1H-NMR (300 MHz, d6-DMSO) ppm: 2.13 (s, 3H), 5.24 (s, 2H), 6.67 (d, 1H), 7.08 (dd, 1H), 7.17 (t, 1H), 7.23 (d, 1H), 7.81 (d, 1H).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Yield
82%

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